molecular formula C39H38N2O7S B15090306 5'-O-(Dimethoxytrityl)-n3/o4-(toluoyl)-2-thiothymidine CAS No. 156783-13-0

5'-O-(Dimethoxytrityl)-n3/o4-(toluoyl)-2-thiothymidine

Cat. No.: B15090306
CAS No.: 156783-13-0
M. Wt: 678.8 g/mol
InChI Key: DIUSTCRWPMCDDU-BMPTZRATSA-N
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Description

Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) is a modified nucleoside derivative. This compound is primarily used in the synthesis of oligonucleotides and nucleic acid-based therapeutics. Its unique structure, which includes a bis(4-methoxyphenyl)phenylmethyl group, makes it a valuable tool in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like pyridine.

Industrial Production Methods

Industrial production of this compound often employs automated synthesizers for large-scale synthesis. The process includes the use of solid-phase synthesis techniques, which allow for the efficient and high-yield production of the compound. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various modified nucleosides and nucleotides, which are essential for the synthesis of oligonucleotides and other nucleic acid-based compounds .

Scientific Research Applications

Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) involves its incorporation into nucleic acids. The compound acts as a building block for DNA and RNA synthesis, interacting with various enzymes and molecular pathways involved in nucleic acid metabolism. Its unique structure allows for specific interactions with target molecules, enhancing its efficacy in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    5’-O-(4,4’-Dimethoxytrityl)thymidine: Another thymidine derivative used in oligonucleotide synthesis.

    DMT-dG(ib) Phosphoramidite: A guanosine derivative with similar protective groups.

    DMT-dC(ac) Phosphoramidite: A cytidine derivative used in similar applications.

Uniqueness

Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) is unique due to its specific protective groups and thio modification, which enhance its stability and reactivity in nucleic acid synthesis. This makes it particularly valuable in the development of nucleic acid-based therapeutics and research tools .

Properties

CAS No.

156783-13-0

Molecular Formula

C39H38N2O7S

Molecular Weight

678.8 g/mol

IUPAC Name

[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate

InChI

InChI=1S/C39H38N2O7S/c1-25-10-12-27(13-11-25)37(43)48-36-26(2)23-41(38(49)40-36)35-22-33(42)34(47-35)24-46-39(28-8-6-5-7-9-28,29-14-18-31(44-3)19-15-29)30-16-20-32(45-4)21-17-30/h5-21,23,33-35,42H,22,24H2,1-4H3/t33-,34+,35+/m0/s1

InChI Key

DIUSTCRWPMCDDU-BMPTZRATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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